(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
CAS No.:
Cat. No.: VC9658667
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (4,7-dimethoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
| Standard InChI | InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-14(19)11-18(24-21)22(26)25-10-9-17-15(12-25)13-5-3-4-6-16(13)23-17/h3-8,11,23-24H,9-10,12H2,1-2H3 |
| Standard InChI Key | VWJDQXJSXIIMJO-UHFFFAOYSA-N |
| SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Introduction
The compound (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that combines an indole moiety with a tetrahydropyridoindole structure. This integration is notable for its potential biological activities, enhanced by the presence of methoxy groups on the indole ring and a methanone linkage. The compound's unique structure suggests diverse pharmacological effects, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves several approaches, although specific methods are not detailed in the available literature. Generally, the synthesis of complex indole derivatives often employs carbonylation processes, which are versatile and cost-effective for creating high-value compounds . Other methods might involve condensation reactions or cyclization processes to form the pyridoindole ring system.
Biological Activities and Potential Applications
The compound's potential biological activities are diverse due to its complex structure. While specific biological data for this compound is limited, similar indole derivatives have shown various pharmacological effects, including antioxidant, antiproliferative, and neuroprotective activities . The presence of methoxy groups and the methanone linkage could enhance interactions with biological targets, making it a candidate for further study in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, each with unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)-N-(1H-indol-2-yl)benzamide | Indole linked to piperazine | Antidepressant properties |
| 5-Methoxyindole derivatives | Indole with various substitutions | Neuroprotective effects |
| 1-(4-Fluorophenyl)piperazine | Piperazine linked to phenyl group | Antitumor activity |
These compounds highlight how different substituents can influence biological activity and specificity.
Research Findings and Future Directions
Research on (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is limited, but its potential for diverse pharmacological effects suggests a need for further investigation. Techniques such as molecular docking studies and binding affinity assays could provide insights into its interactions with biological targets. Future studies should focus on elucidating its pharmacodynamics and pharmacokinetics to explore therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume